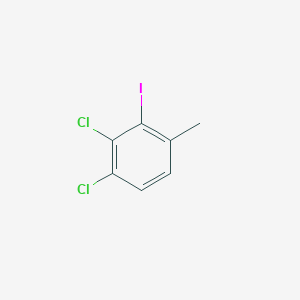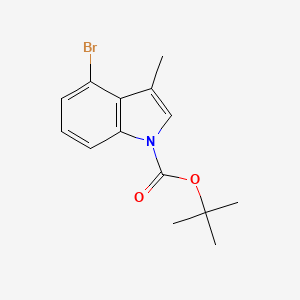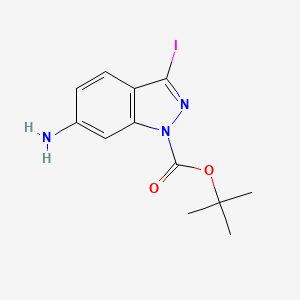
Methyl 4-tritylpiperazine-2-carboxylate
Overview
Description
“Methyl 4-tritylpiperazine-2-carboxylate” is a chemical compound with the molecular formula C25H26N2O2 . It is used in the field of pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “Methyl 4-tritylpiperazine-2-carboxylate”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “Methyl 4-tritylpiperazine-2-carboxylate” consists of a piperazine ring substituted with a trityl group at the 4-position and a methyl carboxylate group at the 2-position .
Scientific Research Applications
Trityl radicals have been synthesized and their properties and applications have been studied . Here are some of the applications:
-
- Application Summary : Trityl radicals have been used in pulsed dipolar electron spin resonance (PD ESR), a spectroscopic technique valuable for solving structural problems in various scientific fields .
- Methods of Application : This involves the use of new stable paramagnetic reagents, spin labels, and spin probes .
- Results or Outcomes : The progress in this field is mainly due to advances in the synthesis of new stable paramagnetic reagents .
-
- Application Summary : Trityl radicals have been applied as image enhancing agents in Overhauser enhanced magnetic resonance imaging .
- Methods of Application : This involves the use of trityl radicals as contrast agents .
- Results or Outcomes : The unique properties of trityl radicals have expanded their applications in this field .
-
- Application Summary : Trityl radicals have been used as promising spin labels and spin probes for detecting free radicals by low-frequency ESR .
- Methods of Application : This involves the use of trityl radicals as spin labels and spin probes .
- Results or Outcomes : The unique properties of trityl radicals have expanded their applications in this field .
-
- Application Summary : Trityl radicals have been applied in three-dimensional high resolution ESR imaging .
- Methods of Application : This involves the use of trityl radicals as imaging agents .
- Results or Outcomes : The unique properties of trityl radicals have expanded their applications in this field .
-
- Application Summary : Trityl radicals have been used for quantification of oxygen-guided radiation therapy by ESR imaging .
- Methods of Application : This involves the use of trityl radicals as imaging agents .
- Results or Outcomes : The unique properties of trityl radicals have expanded their applications in this field .
-
- Application Summary : Trityl radicals have been used for simultaneous evaluation of redox status and oxygenation .
- Methods of Application : This involves the use of trityl radicals as imaging agents .
- Results or Outcomes : The unique properties of trityl radicals have expanded their applications in this field .
-
- Application Summary : Trityl radicals have been used in site-directed spin labeling (SDSL), a technique used to study the structure of biological molecules .
- Methods of Application : This involves the use of trityl radicals as spin labels .
- Results or Outcomes : The unique properties of trityl radicals have expanded their applications in this field .
properties
IUPAC Name |
methyl 4-tritylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24(28)23-19-27(18-17-26-23)25(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,26H,17-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRPWIEBSQIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-tritylpiperazine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)







![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)


![2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B1448923.png)

![2-Azaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B1448928.png)